3-(3-(Methylthio)benzamido)benzofuran-2-carboxamide
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Overview
Description
3-(3-(Methylthio)benzamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Benzofuran Derivatives
Benzofuran is a heterocyclic compound that is a core structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis of Benzofuran Derivatives
The synthesis of benzofuran derivatives often involves directed C–H arylation and transamidation chemistry . For the directed C–H arylation reactions, palladium catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .
Applications of Benzofuran Derivatives
Benzofuran derivatives have a broad range of clinical uses, indicating their diverse pharmacological activities . For example, the benzofuran-based drug Methoxsalen is used against psoriasis and eczema, and the antiarrhythmic medications Amiodarone and Dronedarone are also benzofuran derivatives . Other benzofuran derivatives have been shown to display a wide range of antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Methylthio)benzamido)benzofuran-2-carboxamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with suitable reagents.
Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran core with an appropriate amine under suitable conditions.
Attachment of Methylthio Group: The methylthio group is introduced by reacting the intermediate compound with a methylthiolating agent, such as methylthiol or a methylthiolating reagent.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This typically includes:
Selection of Catalysts: Catalysts such as palladium or copper may be used to facilitate the reactions.
Control of Reaction Parameters: Temperature, pressure, and reaction time are carefully controlled to ensure efficient synthesis.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Methylthio)benzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
3-(3-(Methylthio)benzamido)benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(Methylthio)benzamido)benzofuran-2-carboxylic acid
- 3-(3-(Methylthio)benzamido)benzofuran-2-sulfonamide
- 3-(3-(Methylthio)benzamido)benzofuran-2-thiol
Uniqueness
3-(3-(Methylthio)benzamido)benzofuran-2-carboxamide is unique due to its specific structural features, such as the presence of both a benzofuran core and a methylthio group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[(3-methylsulfanylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-23-11-6-4-5-10(9-11)17(21)19-14-12-7-2-3-8-13(12)22-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJDPSSYGVBXFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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